molecular formula C8H18O4S B14272596 Hept-1-en-4-ol;methanesulfonic acid CAS No. 166903-57-7

Hept-1-en-4-ol;methanesulfonic acid

Cat. No.: B14272596
CAS No.: 166903-57-7
M. Wt: 210.29 g/mol
InChI Key: KVUDXSFIKDDURE-UHFFFAOYSA-N
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Preparation Methods

Hept-1-en-4-ol

Hept-1-en-4-ol can be synthesized through various methods. One common synthetic route involves the hydroboration-oxidation of 1-heptene. In this process, 1-heptene reacts with borane (BH3) to form a trialkylborane intermediate, which is then oxidized using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield hept-1-en-4-ol .

Methanesulfonic Acid

Methanesulfonic acid is typically produced industrially through the oxidation of dimethyl sulfide using oxygen or nitric acid. The process involves the formation of dimethyl sulfoxide and dimethyl sulfone intermediates, which are further oxidized to methanesulfonic acid .

Chemical Reactions Analysis

Hept-1-en-4-ol

Hept-1-en-4-ol undergoes various chemical reactions, including:

Methanesulfonic Acid

Methanesulfonic acid is a strong acid and can participate in various reactions:

Scientific Research Applications

Hept-1-en-4-ol

Hept-1-en-4-ol is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and fragrances. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .

Methanesulfonic Acid

Methanesulfonic acid has a wide range of applications in scientific research and industry:

Mechanism of Action

Hept-1-en-4-ol

The mechanism of action of hept-1-en-4-ol in chemical reactions involves the interaction of its hydroxyl group and double bond with various reagents. The hydroxyl group can act as a nucleophile or electrophile, depending on the reaction conditions, while the double bond can participate in addition reactions .

Methanesulfonic Acid

Methanesulfonic acid exerts its effects through its strong acidity, which allows it to donate protons (H+) readily. This property makes it an effective catalyst in acid-catalyzed reactions, where it facilitates the formation of reactive intermediates and enhances reaction rates .

Comparison with Similar Compounds

Hept-1-en-4-ol

Similar compounds to hept-1-en-4-ol include other alkenols such as but-3-en-2-ol and pent-4-en-1-ol. Hept-1-en-4-ol is unique due to its specific carbon chain length and the position of the hydroxyl group, which influence its reactivity and applications .

Methanesulfonic Acid

Methanesulfonic acid is similar to other sulfonic acids, such as toluenesulfonic acid and benzenesulfonic acid. Its uniqueness lies in its high solubility in water, low toxicity, and strong acidity, making it a preferred choice in various industrial and research applications .

Properties

CAS No.

166903-57-7

Molecular Formula

C8H18O4S

Molecular Weight

210.29 g/mol

IUPAC Name

hept-1-en-4-ol;methanesulfonic acid

InChI

InChI=1S/C7H14O.CH4O3S/c1-3-5-7(8)6-4-2;1-5(2,3)4/h3,7-8H,1,4-6H2,2H3;1H3,(H,2,3,4)

InChI Key

KVUDXSFIKDDURE-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC=C)O.CS(=O)(=O)O

Origin of Product

United States

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